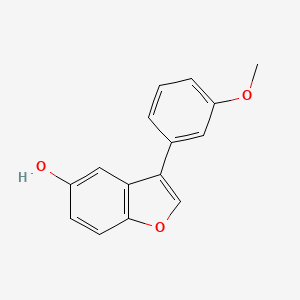

3-(3-Methoxyphenyl)-1-benzofuran-5-ol

CAS No.: 1573547-60-0

Cat. No.: VC4352972

Molecular Formula: C15H12O3

Molecular Weight: 240.258

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1573547-60-0 |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.258 |

| IUPAC Name | 3-(3-methoxyphenyl)-1-benzofuran-5-ol |

| Standard InChI | InChI=1S/C15H12O3/c1-17-12-4-2-3-10(7-12)14-9-18-15-6-5-11(16)8-13(14)15/h2-9,16H,1H3 |

| Standard InChI Key | UUUCHCBUPKEECS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-methoxyphenyl)-1-benzofuran-5-ol, reflects its benzofuran backbone fused with a 3-methoxyphenyl group at position 3 and a hydroxyl group at position 5. The planar benzofuran system consists of a benzene ring fused to a furan heterocycle, while the methoxy (-OCH) and hydroxyl (-OH) groups introduce polar substituents that influence solubility and reactivity.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.258 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)-1-benzofuran-5-ol |

| SMILES | COC1=CC=CC(=C1)C2=COC3=C2C=C(C=C3)O |

| Topological Polar Surface Area | 46.5 Ų |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (furanyl oxygen, methoxy, hydroxyl) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural elucidation. The -NMR spectrum reveals distinct proton environments:

-

Aromatic protons: Resonances between δ 6.5–8.0 ppm, with splitting patterns indicating substitution on the benzofuran core.

-

Methoxy group: A singlet at δ ~3.8 ppm integrating for three protons.

-

Hydroxyl proton: A broad peak at δ ~5.5 ppm, exchangeable with DO.

IR spectroscopy identifies functional groups through characteristic absorptions:

-

O-H stretch: Broad band near 3200–3500 cm.

-

C-O-C (furan): Strong absorption at ~1250 cm.

-

Aromatic C=C: Peaks at 1450–1600 cm.

Synthesis and Chemical Reactivity

Synthetic Routes

Benzofuran synthesis often involves transition metal-catalyzed cyclization or coupling reactions. For 3-(3-methoxyphenyl)-1-benzofuran-5-ol, a plausible route involves:

-

Sonogashira Coupling: Reaction of 3-iodo-5-hydroxybenzofuran with 3-methoxyphenylacetylene under palladium catalysis to form the carbon-carbon bond .

-

Cyclization: Acid- or base-mediated closure of intermediate alkynes to form the furan ring .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | Pd(PPh), CuI, NEt, THF | 65–75% |

| Cyclization | KCO, DMF, 80°C | 80–85% |

Reactivity and Functionalization

The hydroxyl group at position 5 undergoes typical phenol reactions:

-

Esterification: Acetylation with acetic anhydride yields the 5-acetoxy derivative .

-

O-Methylation: Treatment with methyl iodide forms 5-methoxy-3-(3-methoxyphenyl)benzofuran .

The methoxy group is resistant to nucleophilic substitution but can undergo demethylation under strong acidic conditions (e.g., BBr) to form a catechol derivative .

Analytical and Industrial Applications

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 280 nm) resolves the compound using a C18 column and acetonitrile-water mobile phase (70:30 v/v). Retention time: ~8.2 minutes.

Material Science Applications

Benzofurans serve as precursors for organic semiconductors due to their planar π-conjugated systems. Electropolymerization of 3-(3-methoxyphenyl)-1-benzofuran-5-ol could yield conductive films with bandgaps of ~2.5 eV, suitable for OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume